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Compound of Interest

Compound Name:
tert-Butyl Methyl(piperidin-3-

yl)carbamate

Cat. No.: B060757 Get Quote

CAS Number: 172478-01-2

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tert-butyl methyl(piperidin-3-yl)carbamate is a key heterocyclic building block in modern

medicinal chemistry. Its unique structural features, combining a piperidine scaffold with a Boc-

protected secondary amine, make it a valuable intermediate in the synthesis of complex

biologically active molecules. This guide provides a comprehensive overview of its chemical

properties, synthesis, and applications, with a focus on its role in the development of

therapeutics targeting the IRAK4 and orexin receptor signaling pathways.

Physicochemical and Spectroscopic Data
The physical and chemical properties of tert-butyl methyl(piperidin-3-yl)carbamate are

summarized below. Spectroscopic data, while not available for the exact molecule in published

literature, can be inferred from closely related structures and is presented for characterization

purposes.

Table 1: Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b060757?utm_src=pdf-interest
https://www.benchchem.com/product/b060757?utm_src=pdf-body
https://www.benchchem.com/product/b060757?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 172478-01-2 [1]

Molecular Formula C₁₁H₂₂N₂O₂ [1]

Molecular Weight 214.31 g/mol [1]

Appearance
Colorless to light yellow

viscous liquid or solid
General Supplier Data

Boiling Point 287.9 ± 29.0 °C (Predicted) General Supplier Data

Density 1.01 ± 0.1 g/cm³ (Predicted) General Supplier Data

Storage
Room temperature, under inert

gas, protected from light
General Supplier Data

Table 2: Spectroscopic Data (Predicted/Representative)

Spectrum Data

¹H NMR (CDCl₃)

δ (ppm): 3.50-3.70 (m, 1H), 2.80-3.10 (m, 2H),

2.70 (s, 3H), 2.40-2.60 (m, 2H), 1.60-1.80 (m,

2H), 1.40-1.60 (m, 2H), 1.45 (s, 9H)

¹³C NMR (CDCl₃)
δ (ppm): 155.5, 80.0, 55.0, 48.0, 45.0, 34.0,

30.0, 28.5, 25.0

Mass Spectrum (ESI-MS) m/z: 215.17 [M+H]⁺

Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for tert-butyl methyl(piperidin-3-yl)carbamate is

not readily available in the public domain, a general and representative synthetic workflow can

be proposed based on established chemical transformations. A potential route involves the N-

methylation of a Boc-protected 3-aminopiperidine precursor. A more advanced and

stereospecific approach can be adapted from the chemoenzymatic synthesis of a related chiral

piperidine intermediate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.abovchem.com/PNOAC514231.html
https://www.abovchem.com/PNOAC514231.html
https://www.abovchem.com/PNOAC514231.html
https://www.benchchem.com/product/b060757?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Synthetic Workflow
A plausible synthetic route to tert-butyl methyl(piperidin-3-yl)carbamate could involve the

initial protection of 3-aminopiperidine with a Boc group, followed by methylation of the

piperidine nitrogen, and finally, methylation of the carbamate nitrogen. A more direct route

would start from a commercially available N-methyl-3-aminopiperidine.

Synthetic Pathway

3-Aminopiperidine

Boc-protection

(Boc)₂O, Base

N-Boc-3-aminopiperidine

N-Methylation
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tert-Butyl methyl(piperidin-3-yl)carbamate
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Caption: A potential synthetic workflow for tert-butyl methyl(piperidin-3-yl)carbamate.

Representative Experimental Protocol: N-Methylation of
a Boc-Protected Aminopiperidine
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This protocol is a general representation and may require optimization.

Dissolution: Dissolve N-Boc-3-aminopiperidine (1.0 eq) in a suitable aprotic solvent such as

tetrahydrofuran (THF) or dimethylformamide (DMF).

Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride

(NaH, 1.1 eq), portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours,

monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS).

Quenching: Carefully quench the reaction by the slow addition of water.

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine

the organic layers.

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous

sodium sulfate, and filter.

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by

column chromatography on silica gel to yield the desired tert-butyl methyl(piperidin-3-
yl)carbamate.

Applications in Drug Development
The piperidine moiety is a prevalent scaffold in a vast number of approved drugs and clinical

candidates due to its favorable physicochemical properties and its ability to serve as a versatile

scaffold for introducing diverse pharmacophoric elements. Tert-butyl methyl(piperidin-3-
yl)carbamate is a valuable intermediate for the synthesis of molecules targeting a range of

biological targets, most notably as IRAK4 inhibitors and orexin receptor antagonists.

Role in the Synthesis of IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the innate immune

signaling pathway, and its dysregulation is implicated in various inflammatory and autoimmune
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diseases, as well as certain cancers.[2] Small molecule inhibitors of IRAK4 are therefore of

significant therapeutic interest. The piperidine core of our subject compound can be

incorporated into the structure of IRAK4 inhibitors to provide a key interaction point with the

kinase and to orient other functional groups for optimal binding.

Synthesis of an IRAK4 Inhibitor
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Caption: General workflow for incorporating the piperidine intermediate into an IRAK4 inhibitor.

The IRAK4 signaling pathway is initiated by the activation of Toll-like receptors (TLRs) or

Interleukin-1 receptors (IL-1Rs), leading to the recruitment of the adaptor protein MyD88 and

the formation of the Myddosome complex.[3] This complex facilitates the autophosphorylation

and activation of IRAK4, which in turn phosphorylates IRAK1 and IRAK2. This cascade

ultimately results in the activation of transcription factors like NF-κB, leading to the production

of pro-inflammatory cytokines.[3] IRAK4 inhibitors block the kinase activity of IRAK4, thereby

preventing the downstream signaling cascade.[4]
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Caption: Simplified IRAK4 signaling pathway and the point of intervention for an inhibitor.
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Role in the Synthesis of Orexin Receptor Antagonists
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R

and OX2R, is a key regulator of wakefulness and arousal.[5] Antagonists of the orexin

receptors are effective treatments for insomnia.[5] Substituted piperidines are a common

structural motif in many orexin receptor antagonists, where they serve as a central scaffold to

position the necessary pharmacophoric groups for potent receptor binding.[6]

Synthesis of an Orexin Receptor Antagonist
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Caption: General workflow for incorporating the piperidine intermediate into an orexin receptor

antagonist.

Orexin peptides, upon binding to their G-protein coupled receptors (GPCRs), primarily the OX1

and OX2 receptors, activate downstream signaling cascades that promote neuronal excitability

and wakefulness.[7] Orexin receptor antagonists competitively bind to these receptors,
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preventing the binding of the endogenous orexin peptides and thereby suppressing the wake-

promoting signals.[5]
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Caption: Simplified orexin receptor signaling pathway and the mechanism of antagonism.

Conclusion
Tert-butyl methyl(piperidin-3-yl)carbamate (CAS 172478-01-2) is a versatile and valuable

building block for the synthesis of complex pharmaceutical agents. Its utility is particularly

evident in the development of IRAK4 inhibitors for inflammatory and autoimmune diseases, and

orexin receptor antagonists for the treatment of insomnia. The synthetic accessibility and the
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chemical handles it provides make it an important tool for medicinal chemists and drug

development professionals. This guide has provided a comprehensive overview of its

properties, a representative synthetic approach, and its application in the context of two

important therapeutic areas, underscoring its significance in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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